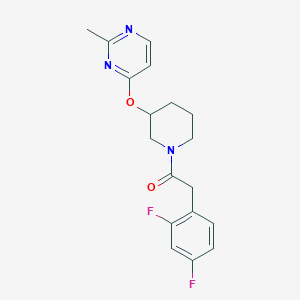
1-Boc-4-Morpholin-4-ylmethyl-piperidine
Vue d'ensemble
Description
1-Boc-4-Morpholin-4-ylmethyl-piperidine, also known as Boc-Morpholine, is an organic compound that is widely used in the synthesis of various compounds, including drugs, and has a wide range of scientific research applications. Boc-Morpholine is a derivative of morpholine, which is a heterocyclic compound containing four carbon atoms and one nitrogen atom. It is an important intermediate for the synthesis of various organic compounds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Boc-Morpholine.
Applications De Recherche Scientifique
Ruthenium-catalyzed Hydroamination of Vinylarenes
One study discusses a ruthenium-catalyzed intermolecular, anti-Markovnikov hydroamination of vinylarenes with secondary aliphatic and benzylic amines, including morpholine and piperidine, yielding beta-phenethylamine products. This research demonstrates the compound's utility in facilitating high-yield reactions, showcasing its importance in synthetic chemistry (Utsunomiya & Hartwig, 2003).
Stereodynamics and the Perlin Effect
Another study investigates the stereodynamic behavior of various N-triflyl substituted 1,4-diheterocyclohexanes, including morpholine and piperidine derivatives. It highlights the distinct conformations these compounds can adopt, influenced by intramolecular interactions, which is crucial for understanding their reactivity and potential applications in drug design and other chemical syntheses (Shainyan et al., 2008).
Solid-Phase Synthesis of Protected Peptides
Research on the development of a new anchor for solid-phase peptide synthesis involving the use of piperidine or morpholine underscores the versatility of these compounds in peptide synthesis, providing a stable linkage for the preparation of protected peptide segments (Rabanal, Giralt, & Albericio, 1992).
Ionic Liquid Crystals
A study on the design of ionic liquid crystals using piperidinium, piperazinium, and morpholinium cations demonstrates the compound's application in material science. These compounds exhibit a rich mesomorphic behavior, highlighting their potential in the development of new materials with unique properties (Lava, Binnemans, & Cardinaels, 2009).
Corrosion Inhibition
The synthesis and evaluation of thiomorpholin-4-ylmethyl-phosphonic acid and morpholin-4-methyl-phosphonic acid for their inhibitive effects on iron corrosion in a sodium chloride solution show the potential of these compounds in industrial applications, particularly in corrosion prevention (Amar et al., 2006).
Propriétés
IUPAC Name |
tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-6-4-13(5-7-17)12-16-8-10-19-11-9-16/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBJLJUIVLSYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-Morpholin-4-ylmethyl-piperidine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

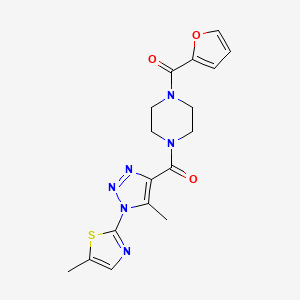
![2-(benzo[d]isoxazol-3-yl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2692543.png)
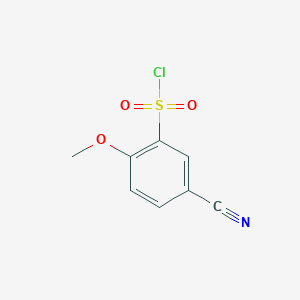
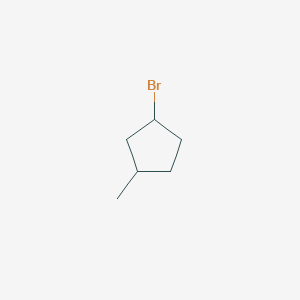
![4-[[1-(5-Chloro-2-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2692548.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2692550.png)
![2,5-dichloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-3-carboxamide](/img/structure/B2692552.png)
![N-(4-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2692556.png)
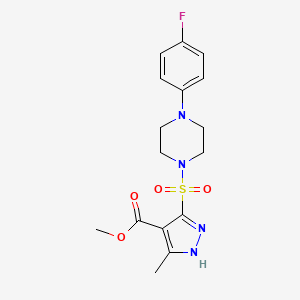
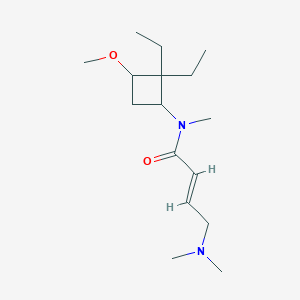
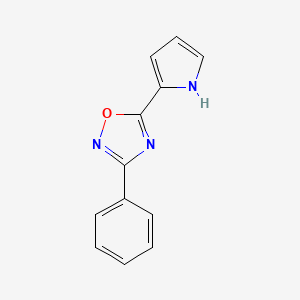
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)
![6-[5-(3-Fluoro-4-methylbenzoyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2692563.png)
